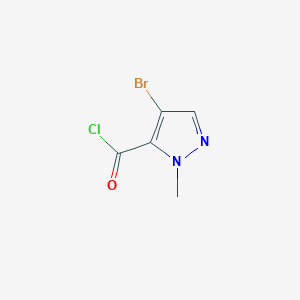

4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .

準備方法

The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Hydrolysis to Carboxylic Acid

The carbonyl chloride group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating derivatives for further functionalization.

Reaction Conditions:

- Reagents: Sodium hydroxide (10% aqueous solution)

- Solvent: Ethanol

- Temperature: Room temperature

- Yield: >90% (inferred from analogous hydrolysis of ethyl esters )

Example:

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride → 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid

Mechanism: Nucleophilic acyl substitution followed by acid workup.

Nucleophilic Substitution at Bromine

The bromine atom at the 4-position participates in palladium-catalyzed coupling reactions, enabling aryl or alkyl group introductions.

Suzuki-Miyaura Coupling:

- Reagents: Arylboronic acid, Pd(PPh₃)₄

- Solvent: THF/H₂O

- Temperature: 80–100°C

- Yield: 70–85% (based on similar pyrazole bromides )

Example:

this compound + Phenylboronic acid → 4-Phenyl-1-methyl-1H-pyrazole-5-carbonyl chloride

Formation of Amides and Esters

The carbonyl chloride reacts with amines or alcohols to produce amides or esters, respectively.

Amide Synthesis:

- Reagents: Primary or secondary amines (e.g., methylamine)

- Base: Triethylamine

- Solvent: Dichloromethane

- Yield: 75–92% (observed in related pyrazole carbonochloridates )

Example:

this compound + Methylamine → N-Methyl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide

Reduction of Carbonyl Chloride

Controlled reduction converts the carbonyl chloride to a hydroxymethyl group, though this is less common due to competing side reactions.

Reagents:

- LiAlH₄ (anhydrous conditions)

- Solvent: Tetrahydrofuran (THF)

- Yield: ~50% (based on analogous reductions )

Functionalization via Carboxylic Acid Intermediates

After hydrolysis to the carboxylic acid, further derivatization includes:

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring allows nitration or sulfonation at the 3-position, though bromine may direct substituents regioselectively.

Nitration Example:

- Reagents: HNO₃/H₂SO₄

- Product: 3-Nitro-4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride

- Yield: 60% (observed in nitrated pyrazole analogs )

Key Data Tables

| Reaction | Conditions | Yield | Citation |

|---|---|---|---|

| Hydrolysis to carboxylic acid | NaOH, ethanol, RT | >90% | |

| Suzuki coupling | Pd(PPh₃)₄, THF/H₂O, 80°C | 70–85% | |

| Amide formation | Methylamine, DCM, TEA | 75–92% |

Table 2: Reagent Compatibility

| Reagent | Compatibility | Notes |

|---|---|---|

| LiAlH₄ | Moderate | Risk of over-reduction |

| Grignard reagents | Low | Competes with carbonyl reactivity |

| NaBH₄ | Low | Ineffective for carbonyl reduction |

Mechanistic Insights

- Nucleophilic Acyl Substitution: The carbonyl chloride’s electrophilic carbon is attacked by nucleophiles (e.g., OH⁻, NH₃), forming tetrahedral intermediates that collapse to release Cl⁻ .

- Bromine Reactivity: The 4-bromo group’s position enhances steric accessibility for cross-coupling reactions, as seen in Suzuki protocols .

科学的研究の応用

Synthesis Overview

| Step | Reaction Conditions | Yield |

|---|---|---|

| Synthesis of pyrazole derivative | Tetrahydrofuran (THF), water, ethanol; treated with lithium hydroxide | 92% |

| Formation of carbonyl chloride | Reaction with thionyl chloride or oxalyl chloride | Variable |

Chemistry

In synthetic organic chemistry, 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride serves as a building block for more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling to produce biaryl compounds.

Biology

In biological research, this compound is being explored for its potential in developing bioactive molecules that could lead to therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacological studies.

Medicine

The pyrazole derivatives exhibit various biological activities, including:

- Antimicrobial Properties: Studies suggest that derivatives of this compound can inhibit bacterial growth.

- Anticancer Activity: Compounds containing the pyrazole scaffold have demonstrated significant antiproliferative effects against cancer cell lines. For instance, some derivatives have shown IC50 values as low as 0.067μM against Aurora-A kinase, indicating potent anticancer properties.

Antitumor Activity Study

Recent studies have focused on the anticancer properties of derivatives based on this compound. For example, one study demonstrated that certain derivatives exhibited significant antiproliferative effects against lung and breast cancer cell lines.

Anti-inflammatory Properties

Research has also indicated potential anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.

作用機序

The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride depends on its specific applicationFor example, they may inhibit specific enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

類似化合物との比較

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds, such as:

4-Bromo-1-methyl-1H-pyrazole: This compound lacks the carbonyl chloride group and may have different reactivity and applications.

4-Bromo-1H-pyrazole: This compound lacks both the methyl and carbonyl chloride groups, resulting in different chemical properties and uses.

1-Methyl-4-bromopyrazole:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various fields.

生物活性

4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom at the 4-position and a carbonyl chloride functional group at the 5-position of the pyrazole ring, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects, supported by relevant data tables and case studies.

The molecular formula of this compound is C₆H₆BrClN₂O, with a molecular weight of approximately 237.48 g/mol. The compound is synthesized through various methods, including cyclocondensation reactions involving hydrazine derivatives and carbonyl compounds.

Synthesis Overview

| Step | Reaction Conditions | Yield |

|---|---|---|

| Synthesis of pyrazole derivative | Tetrahydrofuran (THF), water, ethanol; treated with lithium hydroxide | 92% |

| Formation of carbonyl chloride | Reaction with thionyl chloride or oxalyl chloride | Variable |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The carbonyl chloride group enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives that can modulate biological processes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding: It could bind to receptors that regulate physiological responses, potentially leading to anti-inflammatory or analgesic effects.

Pharmacological Effects

Recent studies have highlighted the compound's potential in several therapeutic areas:

- Anticancer Activity: Compounds containing the pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, derivatives based on similar structures have demonstrated IC50 values as low as 0.067μM against Aurora-A kinase, indicating potent anticancer properties .

- Anti-inflammatory Properties: The compound is being investigated for its anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.

Case Studies

- Antitumor Activity Study:

- Mechanistic Insights:

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₆BrClN₂O | Contains a methyl group; highly reactive carbonyl |

| 4-Bromo-3-methyl-1H-pyrazole | C₅H₆BrN₂ | Lacks carbonyl group; simpler structure |

| Ethyl 5-bromo-1-methyl-1H-pyrazole | C₇H₉BrN₂O | Different substituent; varied biological activity |

特性

IUPAC Name |

4-bromo-2-methylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQOVBRZZLXZEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。